molecular formula C10H8Cl2N2O B14641253 6,8-Dichloro-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one CAS No. 53489-75-1

6,8-Dichloro-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B14641253
CAS No.: 53489-75-1
M. Wt: 243.09 g/mol
InChI Key: BCSKQKNXFMWOCD-UHFFFAOYSA-N
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Description

6,8-Dichloro-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound is characterized by the presence of chlorine atoms at positions 6 and 8, and a methyl group at position 4 on the benzodiazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the reaction of 2-amino-5-chlorobenzophenone with glycine ester hydrochloride under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzodiazepines with various functional groups.

Scientific Research Applications

6,8-Dichloro-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its interactions with biological receptors and its potential as a pharmacological agent.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its strong anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

6,8-Dichloro-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of chlorine atoms at positions 6 and 8 and a methyl group at position 4 may influence its binding affinity and efficacy at GABA receptors.

Properties

CAS No.

53489-75-1

Molecular Formula

C10H8Cl2N2O

Molecular Weight

243.09 g/mol

IUPAC Name

6,8-dichloro-4-methyl-1,3-dihydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C10H8Cl2N2O/c1-5-2-9(15)14-8-4-6(11)3-7(12)10(8)13-5/h3-4H,2H2,1H3,(H,14,15)

InChI Key

BCSKQKNXFMWOCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2Cl)Cl)NC(=O)C1

Origin of Product

United States

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